Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that their targets may include viral proteins or bacterial cells.
Mode of Action
It is known that similar compounds interact with their targets through a process known as dna intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal DNA function and leading to cell death .
Biochemical Pathways
Given its potential antiviral and antimicrobial activities , it can be inferred that this compound may interfere with essential biochemical pathways in viruses or bacteria, leading to their inhibition or death.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under anhydrous conditions in dimethylformamide (DMF) with potassium carbonate as a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Acylation: The acetamido group is introduced via acylation reactions using acetic anhydride or similar reagents.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido-quinoxaline Derivatives: These isosteres have similar antimicrobial and antiviral properties.
Uniqueness
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the sulfanyl and acetamido groups contributes to its potent antimicrobial and anticancer properties .
Biological Activity
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features. This compound belongs to the class of triazoloquinoxaline derivatives, which have garnered attention for their potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazoloquinoxaline moiety is known for its role as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE2, which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression .
Cytotoxicity and Antitumor Activity
Research indicates that derivatives of triazoloquinoxaline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . These findings suggest that the compound may possess significant antitumor properties.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance its biological activity. The presence of the trifluoromethyl group has been shown to increase cytotoxicity and binding affinity to target receptors by facilitating additional hydrogen bonding interactions .
Inhibition of Topoisomerase II
Recent studies have highlighted the ability of triazoloquinoxaline derivatives to act as inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair. Compounds similar to this compound have demonstrated varying degrees of Topo II inhibition, indicating their potential as chemotherapeutic agents .
Table: Biological Activities of Related Compounds
Compound Name | IC50 (μM) | Target | Activity Type |
---|---|---|---|
Compound 16 | 2.44 | HCT-116 | Cytotoxic |
Compound 17 | 6.29 | HepG2 | Cytotoxic |
Methyl Derivative X | 15.16 | Topo II | Inhibitor |
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a comparative study involving several triazoloquinoxaline derivatives:
- Compound 16 exhibited the highest cytotoxicity against HCT-116 cells with an IC50 of 2.44 μM , indicating significant antitumor potential.
- Compound 17 showed a slightly lower efficacy against HepG2 cells with an IC50 of 6.29 μM , highlighting the selective nature of these compounds against different cancer types.
These results underscore the importance of structural modifications in enhancing the biological activity of triazoloquinoxaline derivatives.
Properties
IUPAC Name |
methyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)30-12-18(27)22-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLUGOCRSILRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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